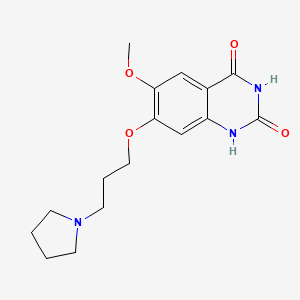![molecular formula C10H13N3O B1395976 4-羟基-2-(叔丁基)吡唑并[1,5-a]吡嗪 CAS No. 1314933-28-2](/img/structure/B1395976.png)
4-羟基-2-(叔丁基)吡唑并[1,5-a]吡嗪
描述
The compound “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
Molecular Structure Analysis
The molecular structure of “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, with a tert-butyl group attached at the 2-position and a hydroxyl group at the 4-position . The exact structure and properties would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” would depend on the specific conditions and reagents used . Similar compounds have been used to obtain derivatives of new pyrazolo[1,5-a]pyrazine systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” would be influenced by its molecular structure. Similar compounds have shown tunable photophysical properties . The exact properties of this compound would need to be determined experimentally.科学研究应用
抗菌活性
吡唑并[1,5-a]吡嗪衍生物已被测试其抗菌活性。一项研究表明,这些化合物对金黄色葡萄球菌(金黄色葡萄球菌)和大肠杆菌(大肠杆菌)菌株的最小抑菌浓度 (MIC) 存在,表明它们具有作为抗菌剂的潜力 .
光学应用
这些衍生物还因其可调光物理性质和与其他商业探针相比更简单、更环保的合成方法而被确定为光学应用的战略化合物 .
生物学评价
在生物学评价领域,分子对接研究已被用于评估吡唑并[1,5-a]吡嗪衍生物与靶受体(如 TRKA)之间的结合模式 .
新体系的合成
与所讨论化合物密切相关的吡唑并[1,5-a]吡嗪-4-基乙腈已被合成并用于获得新的吡唑并[1,5-a]吡啶并[2,1-c]吡嗪体系的衍生物 .
未来方向
The future research directions for “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in pyrazolo[1,5-a]pyrazine derivatives for various applications , this compound could be a subject of future research.
作用机制
Target of Action
Similar compounds have been shown to have significant inhibitory activity , suggesting that this compound may also interact with specific biological targets.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. For instance, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol has been observed to inhibit certain kinases, thereby affecting phosphorylation processes and downstream signaling pathways .
Cellular Effects
The effects of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have indicated that prolonged exposure to 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol in animal models vary with dosage. At lower doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, such as kinases and oxidoreductases. These interactions can lead to changes in metabolite levels and overall metabolic balance. For example, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol has been shown to affect the glycolytic pathway by inhibiting specific kinases, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can bind to transport proteins that mediate its uptake into cells, where it can then interact with intracellular targets. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes. The precise localization of this compound can determine its specific biochemical and cellular effects .
属性
IUPAC Name |
2-tert-butyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)8-6-7-9(14)11-4-5-13(7)12-8/h4-6H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXCFCCXHQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



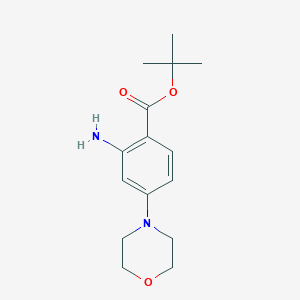


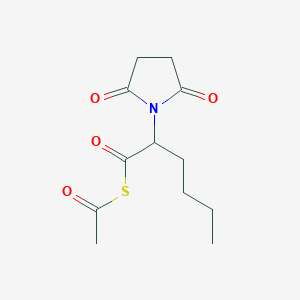
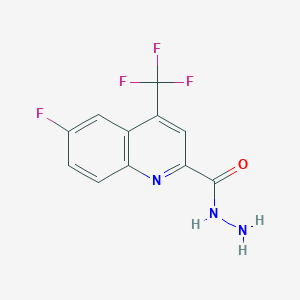

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395903.png)


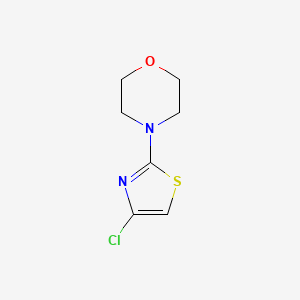
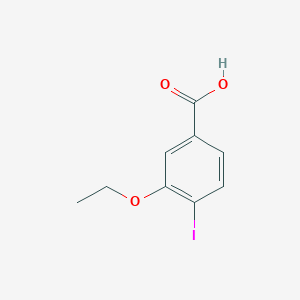
![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)

